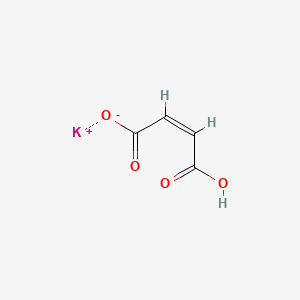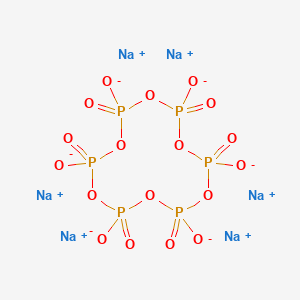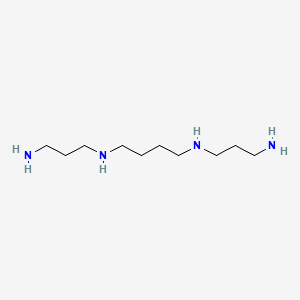
Monoglycerides
Übersicht
Beschreibung
They can exist in two isomeric forms: 1-monoacylglycerols, where the fatty acid is attached to a primary alcohol group, and 2-monoacylglycerols, where the fatty acid is attached to the secondary alcohol group . Monoglycerides are naturally present in small quantities in some seed oils, such as olive oil and cottonseed oil . They are primarily used as surfactants and emulsifiers in various food products .
Wirkmechanismus
Target of Action
Monoglycerides primarily target the cell membranes of organisms . They interact with the lipid bilayer and other components on the cell membrane of microorganisms, causing damage . This interaction is particularly effective against fungal and bacterial cells .
Mode of Action
This compound, being amphiphilic compounds, have both lipophilic and hydrophilic properties . This allows them to bind to the lipid bilayer of cell membranes, disrupting their structure and function . The lipophilic properties are donated by an acyl group from fatty acid and hydrophilic properties from two hydroxyl residues . This disruption can lead to cell lysis and death, particularly in fungal and bacterial cells .
Biochemical Pathways
This compound are produced both biologically and industrially . They are biosynthesized by the enzymatic hydrolysis of triglycerides by lipoprotein lipase and the enzymatic hydrolysis of diglycerides by diacylglycerol lipase . They can also be produced as an intermediate in the alkanoylation of glycerol to form fats . In the body, they are a major end product of the intestinal digestion of dietary fats .
Pharmacokinetics
The pharmacokinetics of this compound, particularly their absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by their esterification form . For example, omega-3 fatty acids esterified in this compound showed greater plasma concentrations in adults after acute supplementation compared to those esterified in ethyl esters or triglycerides . This suggests that this compound may have better bioavailability.
Result of Action
The primary result of the action of this compound is the disruption of cell membranes, leading to cell lysis and death . This gives this compound potent antifungal and antibacterial properties . In addition, they are used in food products to prevent mixtures of oils and water from separating .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound is more sustainable and less energy-intensive compared to other methods, contributing positively towards greenhouse gas mitigation . Moreover, this compound are used in various industries including food, cosmetics, pharmaceuticals, detergents, and plasticizer industries , demonstrating their versatility and adaptability to different environments.
Biochemische Analyse
Biochemical Properties
Monoglycerides are involved in several biochemical reactions, primarily acting as intermediates in lipid metabolism. They interact with various enzymes, proteins, and other biomolecules. For instance, this compound are substrates for lipases, which catalyze their hydrolysis to release free fatty acids and glycerol. They also interact with phospholipases, which can further modify their structure. These interactions are essential for maintaining cellular lipid homeostasis and energy production .
Cellular Effects
This compound influence various cellular processes, including cell signaling, gene expression, and cellular metabolism. They can modulate cell membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors. This compound have been shown to impact cell signaling pathways, such as the activation of protein kinase C, which plays a role in regulating cell growth and differentiation. Additionally, this compound can influence gene expression by acting as ligands for nuclear receptors, thereby modulating the transcription of target genes .
Molecular Mechanism
At the molecular level, this compound exert their effects through specific binding interactions with biomolecules. They can bind to and activate enzymes, such as lipases and phospholipases, leading to the hydrolysis of lipid substrates. This compound can also inhibit certain enzymes, such as acetyl-CoA carboxylase, which is involved in fatty acid synthesis. These interactions result in changes in cellular lipid composition and metabolic flux, ultimately affecting cellular function and energy balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to their stability and degradation. This compound are relatively stable under physiological conditions but can undergo hydrolysis to release free fatty acids and glycerol. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism and gene expression. These effects are often dose-dependent and can vary based on the specific monoglyceride and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects on lipid metabolism and energy balance. At high doses, they can cause adverse effects, such as lipid accumulation and inflammation. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that excessive intake of this compound can lead to liver and kidney damage in animal models .
Metabolic Pathways
This compound are involved in several metabolic pathways, including lipid metabolism and energy production. They are substrates for lipases, which hydrolyze them to release free fatty acids and glycerol. These products can then enter various metabolic pathways, such as beta-oxidation and gluconeogenesis, to produce energy. This compound can also influence metabolic flux by modulating the activity of key enzymes, such as acetyl-CoA carboxylase and fatty acid synthase .
Transport and Distribution
Within cells and tissues, this compound are transported and distributed through specific transporters and binding proteins. For example, fatty acid-binding proteins can facilitate the intracellular transport of this compound to various organelles, such as the mitochondria and endoplasmic reticulum. This compound can also be incorporated into lipoproteins for transport in the bloodstream. Their localization and accumulation can affect their biological activity and function .
Subcellular Localization
This compound are localized in various subcellular compartments, including the cell membrane, cytoplasm, and organelles. Their activity and function can be influenced by their subcellular localization. For instance, this compound in the cell membrane can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins. Post-translational modifications, such as phosphorylation, can also direct this compound to specific compartments, influencing their biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Monoglycerides can be synthesized through several methods:
Glycerolysis: This involves the reaction of triglycerides with glycerol in the presence of a catalyst.
Ethanolysis: This method uses lipase enzymes to catalyze the reaction between vegetable oils and ethanol.
Esterification: Fatty acids are esterified with glycerol in the presence of inorganic acid catalysts or lipase enzymes.
Transesterification: This involves the reaction of fatty acid methyl esters with glycerol.
Industrial Production Methods: Industrial production of this compound typically involves the glycerolysis of triglycerides using non-selective inorganic catalysts at high temperatures (200-250°C) . The commercial raw materials for this process can be either vegetable oils or animal fats .
Analyse Chemischer Reaktionen
Monoglycerides undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form peroxides and other oxidation products.
Reduction: They can be reduced to form glycerol and fatty acids.
Substitution: this compound can undergo substitution reactions where the fatty acid is replaced by another fatty acid or functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acid or base catalysts are often employed in substitution reactions.
Major Products:
Oxidation: Peroxides and other oxidation products.
Reduction: Glycerol and fatty acids.
Substitution: New this compound with different fatty acids or functional groups.
Wissenschaftliche Forschungsanwendungen
Monoglycerides have a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- Diglycerides
- Triglycerides
- Phospholipids
Monoglycerides are versatile compounds with significant applications in various fields, making them an important subject of study in both scientific research and industrial applications.
Eigenschaften
IUPAC Name |
3-octadecoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBUMNBNEWYMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047799 | |
| Record name | 3-(Octadecyloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Glistening solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | Batyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8312 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
544-62-7, 68990-53-4 | |
| Record name | Batyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Batilol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BATYL ALCOHOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BATYL ALCOHOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 3-(octadecyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, C14-22 mono- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Octadecyloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerides, C14-22 mono | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Batilol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BATILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39YR661C4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















